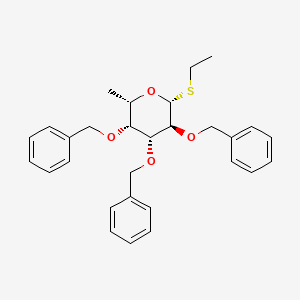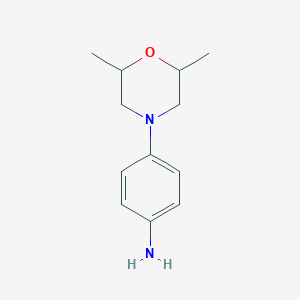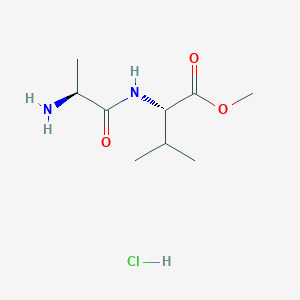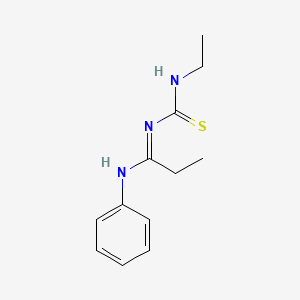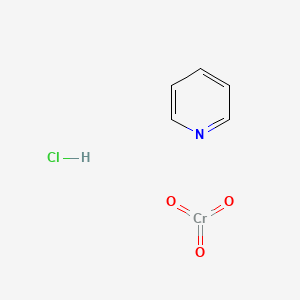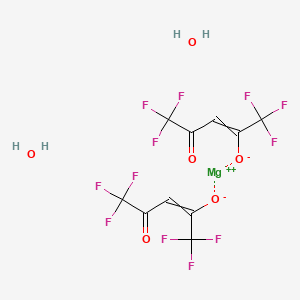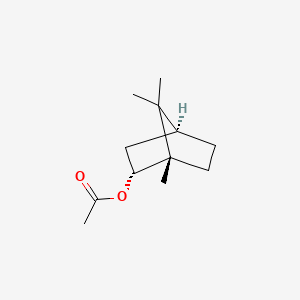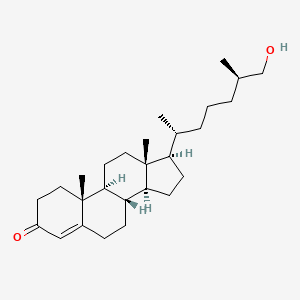![molecular formula C32H34P2 B1142094 [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane CAS No. 121902-86-1](/img/structure/B1142094.png)
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane, also known as Cy-DiPhos, is a chiral diphosphine ligand that has been widely used in organic synthesis, catalysis, and material science. Cy-DiPhos has a unique structure that allows for its efficient coordination to metal centers, making it a versatile tool in many chemical reactions.
Mecanismo De Acción
The mechanism of action of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in catalysis involves the coordination of the ligand to the metal center, which leads to the formation of a chiral complex. The chiral complex then interacts with the substrate, leading to the formation of the desired product. The chiral nature of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane allows for the selective formation of one enantiomer over the other.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane. However, it has been reported that [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in lab experiments include its high efficiency in catalysis, its chiral nature, and its versatility in various chemical reactions. However, the limitations of using [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane include its high cost and the difficulty in its synthesis.
Direcciones Futuras
There are several future directions for the use of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in scientific research. One direction is the development of new chiral catalysts based on the structure of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane. Another direction is the exploration of its potential in the synthesis of chiral materials, such as chiral polymers and MOFs. Additionally, the use of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane in cancer therapy warrants further investigation.
Métodos De Síntesis
The synthesis of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is achieved through a multistep process that involves the reaction of cyclohexylmagnesium bromide with diphenylphosphine oxide, followed by the reaction of the resulting cyclohexylphosphine oxide with diphenylphosphane. The final product is obtained through a purification step using column chromatography.
Aplicaciones Científicas De Investigación
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane has been extensively used as a chiral ligand in asymmetric catalysis, such as the asymmetric hydrogenation of ketones, imines, and enamines. It has also been used in the synthesis of chiral phosphine ligands and in the preparation of chiral organometallic complexes. Additionally, [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane has been used in the synthesis of metal-organic frameworks (MOFs) and in the preparation of chiral polymers.
Propiedades
IUPAC Name |
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-6-16-27(17-7-1)32(34(30-22-12-4-13-23-30)31-24-14-5-15-25-31)26-33(28-18-8-2-9-19-28)29-20-10-3-11-21-29/h2-5,8-15,18-25,27,32H,1,6-7,16-17,26H2/t32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAHANCDXSBKPT-JGCGQSQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl](/img/no-structure.png)
